molecular formula C20H17N3O4S B1667715 Balaglitazone CAS No. 199113-98-9

Balaglitazone

Cat. No. B1667715
M. Wt: 395.4 g/mol
InChI Key: IETKPTYAGKZLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Balaglitazone is a novel partial agonist of PPAR-gamma (γ), developed by Dr. Reddy’s laboratories in India . It is a second-generation peroxisome proliferator-activated receptor (PPAR) gamma agonist with only partial agonistic properties .


Synthesis Analysis

Balaglitazone is a thiazolidinedione derivative with antihyperglycemic activity . It exerts partial peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity and is associated with fewer side effects as compared to full PPAR gamma agonists .


Molecular Structure Analysis

Balaglitazone has a molecular formula of C20H17N3O4S . Its molecular weight is 395.43 g/mol . The IUPAC name for Balaglitazone is 5- [ [4- [ (3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione .


Chemical Reactions Analysis

Balaglitazone is a thiazolidinedione derivative with antihyperglycemic activity . It exerts partial peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity and is associated with fewer side effects as compared to full PPAR gamma agonists .


Physical And Chemical Properties Analysis

Balaglitazone has a molecular formula of C20H17N3O4S . Its molecular weight is 395.43 g/mol . The IUPAC name for Balaglitazone is 5- [ [4- [ (3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione .

Scientific Research Applications

Antihyperglycemic Effects and Safety Profile

Balaglitazone, a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), shows promise in the treatment of type 2 diabetes. It has been demonstrated to provide robust glycemic control, particularly when used as an add-on to insulin therapy. Notably, Balaglitazone exhibits fewer incidences of special adverse effects like heart failure, peripheral edema, and myocardial infarction compared to other PPAR-gamma agonists. This points to a potentially safer profile, especially in the context of antidiabetic therapy (Agrawal, Jain, & Dikshit, 2012).

Impact on Body Fluid Retention and Cardiac Enlargement

Research comparing Balaglitazone with full PPAR-gamma agonists like rosiglitazone has highlighted its lesser impact on body fluid retention and cardiac enlargement. This characteristic is particularly significant in the context of diabetes treatment, as it suggests a reduced risk of associated cardiovascular complications (Larsen et al., 2008).

Effects on Bone Formation and Fluid Retention

Studies indicate that Balaglitazone, unlike other PPAR-gamma agonists, does not negatively affect bone formation or fluid retention parameters. This aspect is crucial, given the adverse effects associated with other drugs in this class, such as edemas and increased fracture rates (Henriksen et al., 2009).

Reversal of Multidrug Resistance in Cancer Treatment

Balaglitazone has been studied for its role in reversing multidrug resistance in cancer treatment. It functions by upregulating PTEN in a PPARγ-dependent manner in leukemia cells, enhancing the efficacy of chemotherapy drugs like doxorubicin (Yousefi et al., 2017).

Role in Fibrogenesis and Liver Fibrosis

In the context of liver fibrosis, Balaglitazone's effects have been assessed through serological type III collagen formation. It shows potential as part of antifibrotic therapy, indicating its utility beyond diabetes treatment (Karsdal et al., 2016).

Synthesis and Chemical Properties

The synthesis of Balaglitazone from 1H-benzo[d]oxazine-2,4-dione has been outlined, contributing to our understanding of its chemical properties and potential for large-scale pharmaceutical production (Zhong Yonggang, 2012)

Safety And Hazards

Balaglitazone should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Balaglitazone is currently being evaluated in phase III clinical trial in United States and Europe . It shows less fluid retention, less heart enlargement and no reduction of bone formation than full PPAR gamma agonists in preclinical studies . It is a prominent candidate of new glitazone which requires fewer doses as comparison to pioglitazone and shows better safety profile less incidence of special adverse effect like heart failure, peripheral oedema, and myocardial infarction .

properties

IUPAC Name

5-[[4-[(3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16H,10-11H2,1H3,(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETKPTYAGKZLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870213
Record name Balaglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Balaglitazone

CAS RN

199113-98-9
Record name Balaglitazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199113989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balaglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Balaglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALAGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M1609828O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 5-[4-[(carboethoxy)methoxy]benzyl]thiazolidine-2,4-dione obtained by following a procedure described in any of Examples 16-22 (100 g, 0.32 M), N-methyl anthranilamide (58.7 g, 0.39 M), xylene (100 ml) and p-toluenesulfonic acid (200 mg) was taken in a round bottom flask fitted with a mechanical stirrer, oil bath and Dean-Stark condenser. The reaction mixture was heated to reflux (Internal temperature 150-155° C., oil bath temperature 170-180° C.) for a period of 10-15 h while monitoring the reaction by TLC. After completion of the reaction, the reaction mass was cooled to 80° C. and methanol (700 ml) was added slowly through a dropping funnel. The reaction mass was allowed to attain room temperature while stirring and the solid thus obtained was filtered and washed with methanol (150 ml) and dried at 100-120° C. for 1 h to afford 5-[4-[[3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy]benzyl]thiazolidine-2,4-dione as a white solid (29 g, Y-23%, P=98%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Examples 16-22
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
58.7 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
200 mg
Type
reactant
Reaction Step Five
Quantity
700 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A suspension of 5-[4-[(carbomethoxy)methoxy]benzyl]thiazolidine-2,4-dione (100 g, 0.34 M) obtained in Example 23 or 24, N-methyl anthranilamide (58.7 g, 0.39 M) and p-toluenesulfonic acid (200 mg) was taken in a round bottom flask fitted with a mechanical stirrer, oil bath and Dean-Stark condenser. The reaction mixture was heated to reflux (Internal temperature 150-155° C., oil bath temperature 170-180° C.) for a period of 45-55 h while monitoring the reaction by TLC. After completion of the reaction, the reaction mass was cooled to 80° C. and methanol (700 ml) was added slowly through a dropping funnel. The reaction mass was allowed to attain room temperature while stirring and the solid thus obtained was filtered and washed with methanol (150 ml) and dried at 100-120° C. for 1 h to afford 5-[4-[[3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy]benzyl]thiazolidine-2,4-dione as a white solid (71 g, Y=53%, P=98%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
58.7 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 5-[4-[(carboethoxy)methoxy]benzyl]thiazolidine-2,4-dione obtained by following a procedure described in any of Examples 16-22 (100 g, 0.32 M), N-methyl anthranilamide (58.7 g, 0.39 M) and p-toluenesulfonic acid (˜200 mg) was taken in a round bottom flask fitted with a mechanical stirrer, oil bath and Dean-Stark condenser. The reaction mixture was heated to reflux (Internal temperature 150-155° C., oil bath temperature 170-180° C.) for a period of 45-55 h while monitoring the reaction by TLC. After completion of the reaction, the reaction mass was cooled to 80° C. and methanol (700 ml) was added slowly through a dropping funnel. The reaction mass was allowed to attain room temperature while stirring and the solid thus obtained was filtered and washed with methanol (150 ml) and dried at 100-120° C. for 1 h to afford 5-[4-[[3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy]benzyl]thiazolidine-2,4-dione as a white solid (68 g, Y=53%, P=98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Examples 16-22
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
58.7 g
Type
reactant
Reaction Step Three
Quantity
200 mg
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A suspension of 5-[4-[(carboxy)methoxy]benzyl]thiazolidine-2,4-dione obtained by following a procedure described in any of Examples 25-28 (100 g., 0.36 M), N-methyl anthranilamide (58.7 g, 0.39 M), xylene (100 ml) and p-toluenesulfonic acid (200 mg) was taken in a round bottom flask fitted with a mechanical stirrer, oil bath and Dean-Stark condenser. The reaction mixture was heated to reflux (Internal temperature 150-155° C., oil bath temperature 170-180° C.) for a period of 12-15 h while monitoring the reaction by TLC. After completion of the reaction, reaction mass was cooled to 80° C. and methanol (700 ml) was added slowly through a dropping funnel. The reaction mass was allowed to attain room temperature while stirring and the solid thus obtained was filtered and washed with methanol (150 ml) and dried at 100-120° C. for 1 h to afford 5-[4-[[3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl]methoxy]benzyl]thiazolidine-2,4-dione as a white solid (95 g, Y=68%, P=98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
58.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mg
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Balaglitazone
Reactant of Route 2
Reactant of Route 2
Balaglitazone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Balaglitazone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Balaglitazone
Reactant of Route 5
Balaglitazone
Reactant of Route 6
Reactant of Route 6
Balaglitazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.